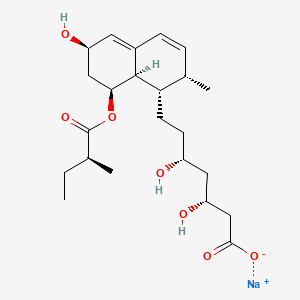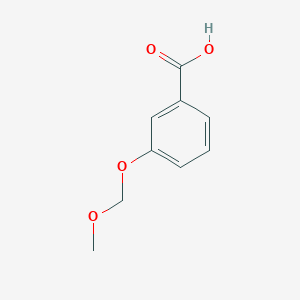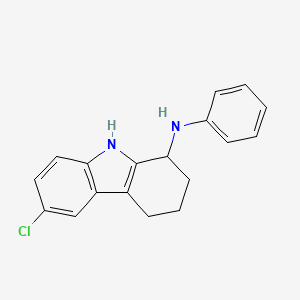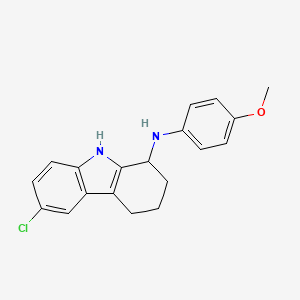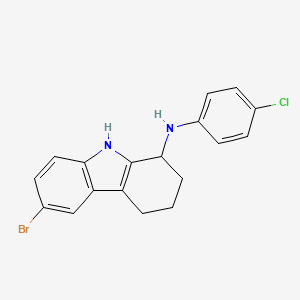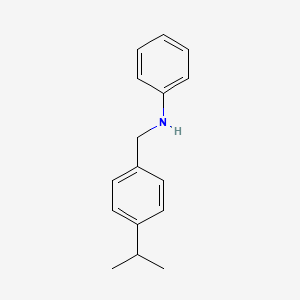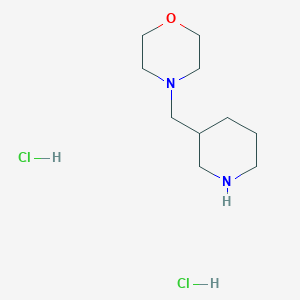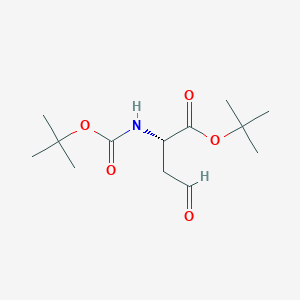
4,5-dichloro-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
“4,5-dichloro-1H-imidazole-2-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole derivatives can be synthesized through various routes . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions were mild enough for the inclusion of a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4,5-Dichloro-1H-imidazole-2-carbaldehyde plays a crucial role in synthesizing a variety of heterocyclic compounds. These compounds, such as imidazoles and pyrazoles, are important due to their wide range of biological activities. For instance, the copper-catalyzed oxidative coupling of α,β-unsaturated aldehydes with amidines leads to the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, demonstrating the versatility of imidazole derivatives in organic synthesis (Li et al., 2015). Furthermore, the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives from 4-methyl-1H-imidazole-5-carbaldehyde and their subsequent conversion into benzoxazoles, benzothiazoles, and benzoimidazoles highlight the potential for creating biologically active compounds (Orhan et al., 2019).
Application in Organic Chemistry
In organic chemistry, imidazole derivatives, including this compound, are utilized for constructing complex molecules. For example, the synthesis of 1-aryl-2,4-dihalo-1H-imidazole-5-carboxylic acids from 1-aryl-4-chloro(2,4-dichloro)-1H-imidazole-5-carbaldehydes illustrates the compound's utility in creating diverse chemical structures (Chornous et al., 2011). Additionally, the generation of novel imidazo[4,5-b]pyridine derivatives from aminoimidazolecarbaldehydes showcases the compound's role in heterocyclic chemistry (Perandones & Soto, 1997).
Development of Biologically Active Compounds
The synthesis of biologically active compounds is another significant application of this compound. The production of pH-sensitive spin probes from 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, for instance, demonstrates the potential of imidazole derivatives in biomedical research (Kirilyuk et al., 2003). Furthermore, the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives and their use in synthesizing 2-aminoimidazole alkaloids, such as oroidin and hymenidin, underscore the importance of these derivatives in medicinal chemistry (Ando & Terashima, 2010).
Crystal Structure Analysis
The analysis of the crystal structures of imidazole derivatives, including this compound, provides insights into their chemical properties and potential applications. For instance, the study of the crystal structures of various imidazole derivatives aids in understanding their stability, reactivity, and interaction with other molecules (Ambalavanan et al., 2003).
Safety and Hazards
While specific safety and hazard information for “4,5-dichloro-1H-imidazole-2-carbaldehyde” is not available, it’s important to handle all chemicals with care. Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer . To ensure safety when working with this compound, strict safety measures should be followed .
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great potential for the development of novel drugs using imidazole derivatives . Future research could focus on exploring the therapeutic potential of “4,5-dichloro-1H-imidazole-2-carbaldehyde” and its derivatives.
Wirkmechanismus
Target of Action
Imidazole derivatives are known to have a broad range of biological activities and are key components in many functional molecules .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action of imidazole compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
4,5-Dichloro-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the synthesis of anti-tubercular agents, where it interacts with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it has been observed to interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound has been shown to inhibit enzymes by forming covalent bonds with their active sites, leading to a decrease in enzyme activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anti-tubercular activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to inhibit essential metabolic enzymes and disrupt normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the synthesis and degradation of various biomolecules. For example, it has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids . This inhibition can lead to a decrease in the levels of these essential metabolites, thereby affecting cellular growth and proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic processes . Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, ensuring its proper localization and function.
Eigenschaften
IUPAC Name |
4,5-dichloro-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXISSBGLMPIXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NC(=C(N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


